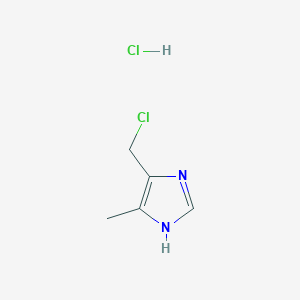

5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride

Descripción

Propiedades

IUPAC Name |

4-(chloromethyl)-5-methyl-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2.ClH/c1-4-5(2-6)8-3-7-4;/h3H,2H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWPOXKSTFGRIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499009 | |

| Record name | 4-(Chloromethyl)-5-methyl-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51605-33-5 | |

| Record name | 4-(Chloromethyl)-5-methyl-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-methylimidazole.

Chloromethylation: The 4-methylimidazole is then subjected to chloromethylation using formaldehyde and hydrochloric acid. The reaction is carried out under acidic conditions to introduce the chloromethyl group at position 5 of the imidazole ring.

Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the hydrochloride salt form.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chloromethylation reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation step.

Análisis De Reacciones Químicas

Types of Reactions: 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed:

Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives of the imidazole ring.

Oxidation: Oxidized products may include imidazole carboxylic acids or aldehydes.

Reduction: Reduced products include methyl-substituted imidazoles.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

One of the primary applications of 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride is its use as an intermediate in the preparation of the drug cimetidine, a well-known histamine H2 receptor antagonist used to treat conditions like peptic ulcers and gastroesophageal reflux disease. The synthesis involves reacting this compound with cysteamine hydrochloride under specific conditions to yield cimetidine .

Synthesis Process Overview

- Starting Material : 4-methylimidazole

- Reagents : Formaldehyde or formaldehyde oligomers, hydrogen chloride

- Conditions : Reaction typically occurs at temperatures ranging from 25°C to 160°C in an aqueous solution .

- Yield Enhancement : Using concentrated hydrochloric acid as a solvent improves the yield and simplifies the purification process .

Research has indicated that derivatives of imidazole, including those derived from this compound, exhibit various biological activities. These compounds have been explored for their potential as anti-inflammatory agents and for their multitargeted effects in treating complex diseases such as Alzheimer's disease .

Key Findings from Recent Studies

- Anti-inflammatory Properties : Novel imidazole derivatives synthesized from this compound have shown promise in reducing inflammation and pain .

- Multitargeted Activity : Certain derivatives have demonstrated the ability to inhibit leukotriene B4 synthesis, suggesting potential applications in treating inflammatory conditions .

Case Studies and Research Insights

Numerous studies have documented the efficacy of compounds derived from this compound. For instance:

Mecanismo De Acción

The mechanism of action of 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride involves its ability to interact with nucleophiles and form covalent bonds. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, to exert their effects. The specific molecular targets and pathways depend on the nature of the derivative and its intended application.

Comparación Con Compuestos Similares

Structural and Functional Differences

Substituent Effects: Chloromethyl vs. Hydroxymethyl: Compounds like 4-Methyl-5-imidazolemethanol hydrochloride (a derivative with hydroxymethyl) exhibit lower reactivity compared to chloromethyl analogs due to the hydroxyl group’s reduced leaving-group ability. This makes chloromethyl derivatives more suitable for alkylation reactions . N1 Substitution: Methylation at N1 (e.g., 17289-30-4) sterically hinders nucleophilic attacks, reducing reactivity compared to N1-unsubstituted analogs .

Synthetic Utility :

- The chloromethyl group in This compound is pivotal in forming carbon-nitrogen bonds, as seen in the synthesis of benzimidazole-based proton-pump inhibitors (e.g., pantoprazole precursors) .

- In contrast, 5-(2-Chloroethyl)-1H-imidazole hydrochloride (CAS 6429-10-3) is employed in anticancer drug synthesis due to its ability to cross lipid membranes .

Stability and Solubility: Hydrochloride salts generally exhibit improved water solubility. Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride (118019-42-4) is prone to hydrolysis under basic conditions due to its ester moiety, necessitating careful pH control during reactions .

Actividad Biológica

5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride, a derivative of imidazole, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C5H8ClN2

- CAS Number : 51605-33-5

- Molecular Weight : 138.58 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor modulation. Specifically, the chloromethyl group can enhance the compound's reactivity, allowing it to participate in nucleophilic substitution reactions which may lead to the formation of more biologically active derivatives.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing promising results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25.72 ± 3.95 |

| HCT116 | 30.11 ± 2.54 |

Flow cytometry analysis confirmed that treatment with this compound leads to increased rates of apoptosis compared to untreated controls, indicating its potential as an anticancer agent.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry reported that derivatives of imidazole, including this compound, were tested against a panel of bacterial pathogens. The results indicated that this compound exhibited superior activity against S. aureus compared to standard antibiotics like methicillin .

- Anticancer Research : Another significant study explored the effects of this compound on various cancer cell lines. It was found that the compound not only inhibited cell proliferation but also triggered cell cycle arrest at the G2/M phase, leading to enhanced apoptosis through the activation of caspase pathways.

Q & A

Q. What are the common synthetic routes for preparing 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound is typically synthesized via chlorination of 4-methyl-5-hydroxymethylimidazole using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Key parameters include:

- Temperature : Reactions are conducted under reflux (60–80°C) to ensure complete conversion .

- Solvent : Anhydrous dichloromethane or toluene is used to minimize hydrolysis .

- Workup : Excess reagent is quenched with ice-cold water, and the product is precipitated by adjusting pH to neutrality .

Table 1 : Comparison of Chlorination Agents

| Reagent | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| SOCl₂ | 85–90 | ≥98 | Minimal |

| POCl₃ | 75–80 | ≥95 | Phosphates |

| Optimal conditions favor SOCl₂ due to higher yield and purity . |

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm validate purity (≥98%) using a mobile phase of acetonitrile:water (70:30) + 0.1% TFA .

- NMR : ¹H NMR (D₂O, 400 MHz) shows peaks at δ 2.35 (s, 3H, CH₃), δ 4.65 (s, 2H, CH₂Cl), and δ 7.45 (s, 1H, imidazole-H) .

- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 149.0 .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer : The compound is highly soluble in polar solvents (water, methanol) but insoluble in non-polar solvents (hexane). For reaction setups:

- Aqueous Reactions : Use buffered solutions (pH 4–6) to prevent hydrolysis of the chloromethyl group .

- Organic Phase Reactions : Pre-dissolve in methanol or DMSO for controlled addition .

Advanced Research Questions

Q. How does this compound degrade under varying storage conditions, and what analytical methods detect its degradation products?

- Methodological Answer : Degradation occurs via hydrolysis of the chloromethyl group to form 4-methyl-5-hydroxymethylimidazole. Stability studies include:

- Accelerated Testing : Store at 40°C/75% RH for 4 weeks; monitor by HPLC .

- Mechanistic Insight : Hydrolysis follows pseudo-first-order kinetics, with activation energy (Eₐ) calculated via Arrhenius plots .

Table 2 : Degradation Products Under Stress Conditions

| Condition | Major Degradant | Detection Method |

|---|---|---|

| Acidic (pH 3) | Hydroxymethyl | LC-MS/MS |

| Alkaline (pH 9) | None | NMR |

Q. What reaction mechanisms govern the chloromethylation of imidazole derivatives, and how can side reactions be minimized?

- Methodological Answer : Chloromethylation proceeds via nucleophilic substitution (SN₂) at the hydroxymethyl group. Side reactions (e.g., over-chlorination) are mitigated by:

Q. What challenges arise in impurity profiling of this compound, particularly when used as a pharmaceutical intermediate (e.g., Cimetidine Impurity I)?

- Methodological Answer : Key impurities include unreacted hydroxymethyl precursor and sulfoxide byproducts. Strategies for resolution:

- Chromatographic Separation : Use HILIC columns with MS-compatible buffers .

- Spectral Differentiation : Compare ¹³C NMR shifts for chloromethyl (-CH₂Cl, δ 45.2) vs. hydroxymethyl (-CH₂OH, δ 62.1) .

Q. How can laboratory safety protocols be optimized for handling this compound, given its reactivity and toxicity?

- Methodological Answer :

- PPE : Wear nitrile gloves (tested to EN 374 for permeation resistance) and safety goggles .

- Ventilation : Use fume hoods during synthesis to limit exposure to HCl vapors .

- Spill Management : Neutralize spills with sodium bicarbonate before disposal .

Data Contradictions and Resolutions

- Storage Temperature : recommends +5°C, while permits room temperature during shipping. Resolution: Long-term storage at +5°C minimizes hydrolysis, but short-term room-temperature exposure (<7 days) is acceptable if desiccated .

- Purity Metrics : HPLC purity varies between ≥98% () and ≥95% (). Use batch-specific certificates of analysis and confirm via in-house validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.